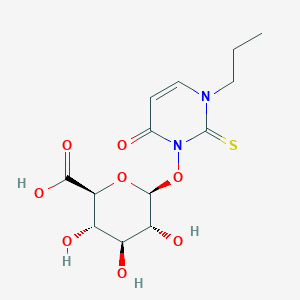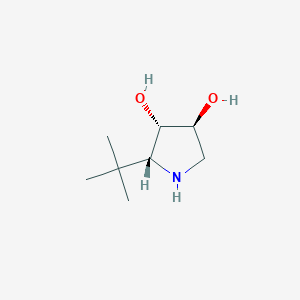
(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The compound features a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions and a tert-butyl group at the 2 position, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis may start from commercially available starting materials such as pyrrolidine derivatives.
Reaction Steps: The key steps include the introduction of the tert-butyl group at the 2 position and the hydroxyl groups at the 3 and 4 positions. This can be achieved through various organic reactions such as alkylation, oxidation, and reduction.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups or the pyrrolidine ring.
Substitution: The tert-butyl group or hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions with inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chiral pyrrolidine derivatives with different substituents at the 2, 3, and 4 positions. Examples include:
- (2R,3S,4S)-2-Methylpyrrolidine-3,4-diol
- (2R,3S,4S)-2-Ethylpyrrolidine-3,4-diol
Uniqueness
The uniqueness of (2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol lies in its specific stereochemistry and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
(2R,3S,4S)-2-tert-butylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)7-6(11)5(10)4-9-7/h5-7,9-11H,4H2,1-3H3/t5-,6+,7-/m0/s1 |
Clave InChI |
RUUMPKITLHKMSO-XVMARJQXSA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1[C@@H]([C@H](CN1)O)O |
SMILES canónico |
CC(C)(C)C1C(C(CN1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



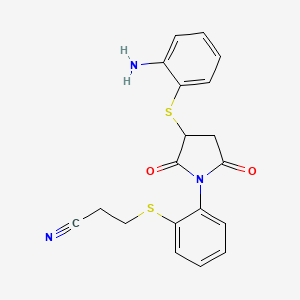
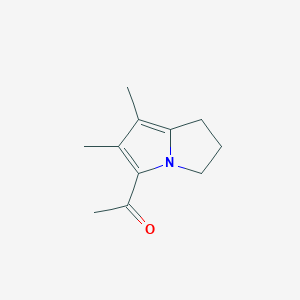

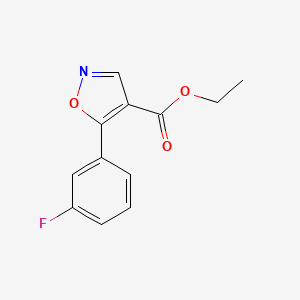
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
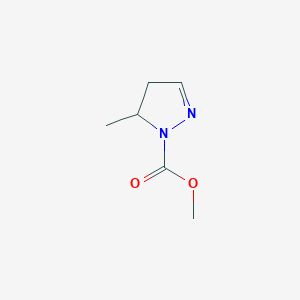
![3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
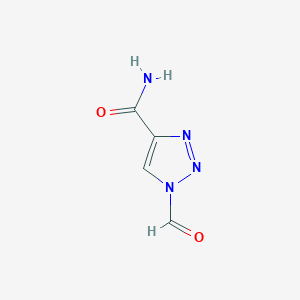

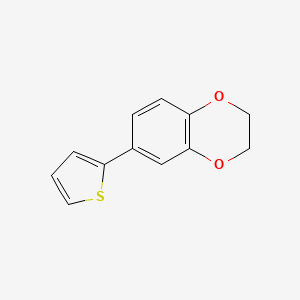
![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)

